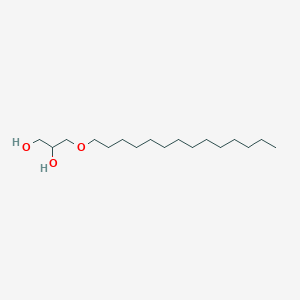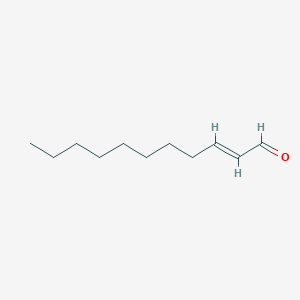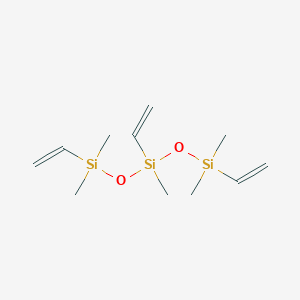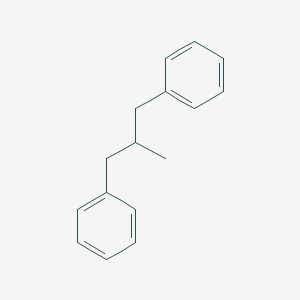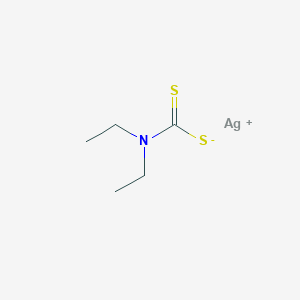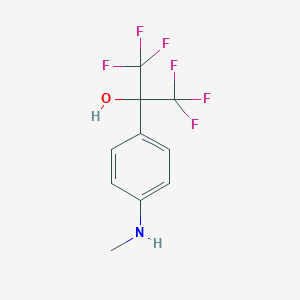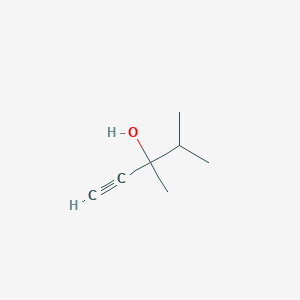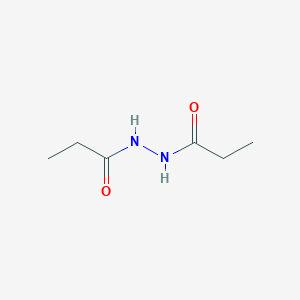
Octafluoroanthraquinone
Vue d'ensemble
Description
Octafluoroanthraquinone (OFAQ) is a fluorinated organic compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields, including material science, electronics, and biotechnology. OFAQ is a highly stable and reactive compound that can undergo various chemical reactions, making it an ideal candidate for scientific research.
Applications De Recherche Scientifique
Revêtement Répulsif
L'octafluoroanthraquinone peut être utilisé dans la fabrication de revêtements répulsifs . Ces revêtements peuvent être appliqués sur diverses surfaces pour repousser l'eau, l'huile, la saleté et d'autres substances, ce qui les rend idéaux pour l'équipement d'extérieur, les vêtements et les applications industrielles.
Revêtement de Lubrification
Ce composé est également utilisé dans la production de revêtements de lubrification . Ces revêtements réduisent le frottement et l'usure des pièces mécaniques, prolongeant leur durée de vie et améliorant leurs performances.
Revêtement de Modification des Particules
L'this compound peut être utilisé pour modifier les propriétés de surface des particules . Cela peut améliorer les performances des particules dans diverses applications, telles que dans l'industrie pharmaceutique pour les systèmes d'administration de médicaments.
Revêtement de Promotion d'Adhésion
Il peut être utilisé dans les revêtements de promotion d'adhésion . Ces revêtements améliorent l'adhérence des peintures, des encres et d'autres revêtements sur divers substrats, améliorant ainsi leur durabilité et leurs performances.
Revêtement Fluorescent
L'this compound peut être utilisé dans la fabrication de revêtements fluorescents . Ces revêtements émettent de la lumière lorsqu'ils sont exposés à certains types de radiations, ce qui les rend utiles dans une variété d'applications, telles que l'imagerie biologique et l'étiquetage de sécurité.
Synthèse Chimique
L'this compound peut être utilisé comme matière de départ dans la synthèse d'autres composés fluorés . Sa structure et ses propriétés uniques en font un outil précieux dans le domaine de la chimie organique.
Outil de Recherche
En raison de ses propriétés uniques, l'this compound peut être utilisé comme outil de recherche dans divers domaines scientifiques . Par exemple, il peut être utilisé pour étudier les propriétés et les comportements des composés fluorés.
Safety and Hazards
Orientations Futures
Anthraquinones have been used for centuries in various therapeutic applications, and the research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years . This suggests that Octafluoroanthraquinone and similar compounds may have potential applications in the future, particularly in the field of medicine.
Analyse Biochimique
Biochemical Properties
It is known that anthraquinones and their derivatives can undergo various biochemical reactions, including hydroxylation, oxidation, methylation, deglycosylation, and esterification
Cellular Effects
Anthraquinones and their derivatives have been shown to have various effects on cells, including anti-inflammatory, anti-oxidative, antibacterial, antiviral, anti-osteoporosis, and anti-tumor effects
Molecular Mechanism
It is known that anthraquinones and their derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and that high doses can sometimes lead to toxic or adverse effects
Metabolic Pathways
It is known that anthraquinones and their derivatives can be involved in various metabolic pathways, and can interact with various enzymes and cofactors
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, and can interact with various transporters or binding proteins
Subcellular Localization
It is known that chemical compounds can be localized to specific compartments or organelles within cells, and that this localization can affect their activity or function
Propriétés
IUPAC Name |
1,2,3,4,5,6,7,8-octafluoroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F8O2/c15-5-1-2(6(16)10(20)9(5)19)14(24)4-3(13(1)23)7(17)11(21)12(22)8(4)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJWVVOLGHMBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1580-18-3 | |
| Record name | 1580-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Octafluoroanthraquinone interact with metal surfaces, and what are the implications of this interaction?
A1: Research indicates that OFA exhibits weak charge transfer (CT) behavior when interfaced with metal surfaces like silver (Ag(111)) and polycrystalline gold (Au). [] This CT interaction leads to a modification of the metal's work function. As a result, when organic semiconductors like sexithienyl (6T) are deposited on OFA-modified metal surfaces, the hole injection barrier is significantly reduced compared to deposition on pristine metal. [] This finding highlights OFA's potential in tuning organic/metal energy level alignment, which is crucial for optimizing the performance of organic electronic devices.
Q2: Does this compound engage in any non-covalent interactions with other molecules?
A2: Yes, OFA has been shown to participate in C···dz2-PtII tetrel bonding interactions. [] In a study involving half-lantern PtII2 complexes, OFA acted as an electron-deficient arene and formed co-crystals driven by these tetrel bonding interactions. [] This finding expands the understanding of OFA's supramolecular chemistry and its potential role in crystal engineering and materials design.
Q3: Are there established synthetic routes to access this compound and its derivatives?
A3: Yes, synthetic methods for OFA derivatives have been reported. One strategy involves ruthenium-catalyzed C–F arylation of OFA with arylboronates. [] This method allows for the introduction of diverse aryl substituents onto the OFA core, enabling the synthesis of a library of OFA derivatives with potentially tailored properties. This synthetic access paves the way for exploring structure-property relationships and identifying OFA derivatives with enhanced performance in various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



